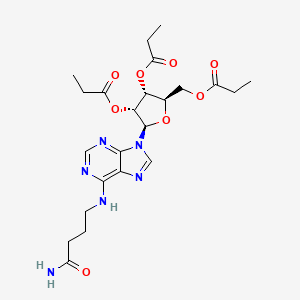
Adenosine, N-(4-amino-4-oxobutyl)-, 2',3',5'-tripropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGR-540 is a prodrug of AGR-529. AGR-540 has been shown to return plasma triglyceride concentrations to normal levels in mouse models. This effect may be attributed to an interaction of the molecule with A1 purinergic receptors of adipose tissue.
Wissenschaftliche Forschungsanwendungen
A2A Adenosine Receptor Agonists and Therapeutic Applications
Adenosine, through its A2A receptors, mediates crucial biological processes such as vasodilation, inflammation, and various central nervous system (CNS) disorders. The A2A receptors are expressed in many tissues, including the lung, liver, heart, and various cardiovascular and immune cells. Scientific research highlights the development of A2A receptor agonists, showing their potential therapeutic applications in treating diseases like inflammation, asthma, myocardial perfusion imaging, sepsis, and wound healing. Despite some clinical trial failures due to side effects, certain A2A receptor agonists have been approved for cardiac ischemia-reperfusion injury and anemia, marking a milestone for further development of new and selective A2A ligands for broader therapeutic applications (Guerrero, 2018).
Adenosine in Mood and Anxiety Disorders
Adenosine receptors, particularly A1 and A2A subtypes, play a significant role in mood and anxiety disorders. Activation of A2A receptors correlates with increased depression-like symptoms, whereas A1 receptor signaling can induce rapid antidepressant effects. Treatments such as sleep deprivation and electroconvulsive therapy, which have therapeutic effects on depression, are mediated through A1 receptor activation or up-regulation. A1 receptors might also contribute to the antidepressant effects of specific treatments like transcranial direct current stimulation and deep brain stimulation. Interestingly, caffeine, an antagonist of adenosine receptors, generally induces anxiogenic effects, indicating a crucial role of adenosine receptors, especially A2A receptors, in the pathophysiology of anxiety disorders (Calker et al., 2019).
Adenosine A2A Receptors in Human Circulating Blood Elements
Adenosine A2A receptors are notably present in various peripheral tissues and human circulating blood elements like platelets, lymphocytes, and neutrophils. Research has extensively studied the affinity and potency of typical adenosine receptor ligands in these cells, showing a single class of binding sites with nanomolar range affinity and Bmax values. These findings suggest that adenosine A2A receptors, through their ubiquitous presence and ligand interactions, have significant potential in therapeutic applications related to the immune system and inflammation (Varani et al., 1998).
Eigenschaften
CAS-Nummer |
104124-23-4 |
|---|---|
Produktname |
Adenosine, N-(4-amino-4-oxobutyl)-, 2',3',5'-tripropanoate |
Molekularformel |
C23H32N6O8 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-[6-[(4-amino-4-oxobutyl)amino]purin-9-yl]-3,4-di(propanoyloxy)oxolan-2-yl]methyl propanoate |
InChI |
InChI=1S/C23H32N6O8/c1-4-15(31)34-10-13-19(36-16(32)5-2)20(37-17(33)6-3)23(35-13)29-12-28-18-21(26-11-27-22(18)29)25-9-7-8-14(24)30/h11-13,19-20,23H,4-10H2,1-3H3,(H2,24,30)(H,25,26,27)/t13-,19-,20-,23-/m1/s1 |
InChI-Schlüssel |
YDAFJDAEPUHFIH-HYYMDVBZSA-N |
Isomerische SMILES |
CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC |
SMILES |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC |
Kanonische SMILES |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(carboxamido-3-propylamino)-6-(tripropionyl)-2',3',5'-beta-(D-ribosyl)-9-purine Agr 540 Agr-540 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



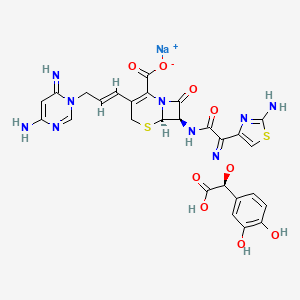
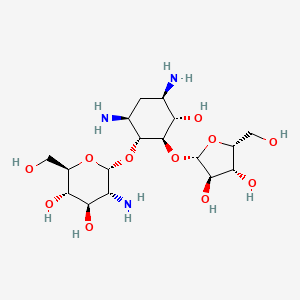


![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
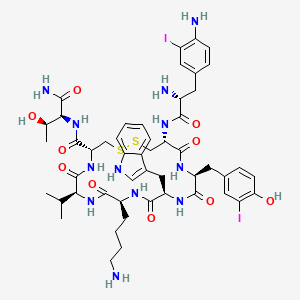
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
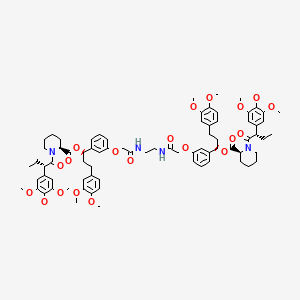


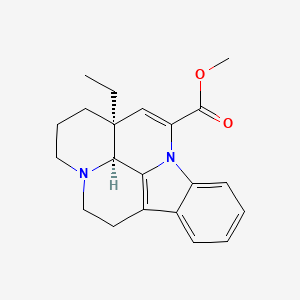


![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)